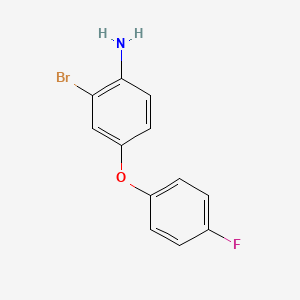

2-Bromo-4-(4-fluorophenoxy)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9BrFNO |

|---|---|

Molecular Weight |

282.11 g/mol |

IUPAC Name |

2-bromo-4-(4-fluorophenoxy)aniline |

InChI |

InChI=1S/C12H9BrFNO/c13-11-7-10(5-6-12(11)15)16-9-3-1-8(14)2-4-9/h1-7H,15H2 |

InChI Key |

ISYSPMDVLBDLDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=C(C=C2)N)Br)F |

Origin of Product |

United States |

Contextualization Within Halogenated Aniline and Phenoxyaryl Ether Chemical Scaffolds

Halogenated Anilines: This class of compounds, characterized by an aniline (B41778) ring substituted with one or more halogen atoms, is a cornerstone of synthetic organic chemistry. acs.org The presence of halogens, such as bromine, on the aromatic ring provides a reactive handle for a variety of chemical transformations. acs.orgechemi.com These include cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents. acs.org The specific positioning of the bromine atom and the electronic nature of other substituents on the aniline ring can be fine-tuned to control the regioselectivity and efficiency of these reactions. acs.orgnih.gov Halogenated anilines are frequently found in pharmaceuticals, agrochemicals, and materials science due to the unique properties conferred by the halogen atoms. acs.orgresearchgate.netnih.govketonepharma.com

Phenoxyaryl Ethers: The phenoxyaryl ether linkage, where two aromatic rings are connected by an oxygen atom, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govmdpi.com This structural unit is present in numerous biologically active molecules and approved drugs. nih.govmdpi.com The ether bond offers a degree of conformational flexibility while maintaining metabolic stability, which can be advantageous for optimizing the binding of a molecule to its biological target. mdpi.com The phenoxy group can also participate in crucial hydrogen bonding interactions, further enhancing biological activity. nih.gov The incorporation of a fluorine atom on the phenoxy ring, as seen in 2-Bromo-4-(4-fluorophenoxy)aniline, can modulate the compound's electronic properties and metabolic stability. nih.gov

Significance As a Versatile Synthetic Intermediate in Advanced Organic Synthesis

The true value of 2-Bromo-4-(4-fluorophenoxy)aniline lies in its role as a versatile building block for the construction of more complex molecules. The strategic placement of the bromo, fluoro, and amino functional groups allows for a wide array of synthetic manipulations.

The bromine atom serves as a key site for introducing further molecular diversity. It can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. chemicalbook.com This enables the formation of new carbon-carbon and carbon-nitrogen bonds, allowing for the assembly of intricate molecular frameworks. For instance, the bromine can be replaced with aryl, alkyl, or amino groups, providing access to a broad range of derivatives.

The amino group on the aniline (B41778) ring is another valuable functional handle. It can be acylated, alkylated, or used as a directing group in electrophilic aromatic substitution reactions. google.com Furthermore, the amino group can be converted into a diazonium salt, which can then be transformed into a wide variety of other functional groups.

The fluorinated phenoxy moiety also plays a crucial role. The fluorine atom can influence the compound's lipophilicity and metabolic profile, which are important considerations in drug design. nih.gov The ether linkage itself is generally stable to many reaction conditions, allowing for selective transformations at other positions of the molecule.

Overview of Key Academic Research Trajectories Pertaining to 2 Bromo 4 4 Fluorophenoxy Aniline

Strategic Approaches to Regioselective Bromination of the Aniline Core

Direct Bromination Protocols and Selectivity Control

Direct bromination of anilines is often challenging due to the high reactivity of the aromatic ring, which can lead to multiple brominations and a mixture of isomers. google.com The amino group is a strong activating group and an ortho-, para-director, while the phenoxy group is also activating and ortho-, para-directing. This creates a complex selectivity challenge.

To achieve selective ortho-bromination, chemists often employ methods that modulate the reactivity of the aniline or utilize specific brominating agents. One common strategy involves the prior acetylation of the amino group to form an acetanilide. google.com The resulting acetamido group is less activating than the amino group, which can help control the extent of bromination. The bromination is then carried out, followed by hydrolysis of the acetamido group to regenerate the aniline. google.com

Another approach involves the use of specific brominating agents and reaction conditions. For instance, N-bromosuccinimide (NBS) is a milder and more selective brominating agent compared to elemental bromine. researchgate.netchemicalbook.comechemi.com The use of NBS in solvents like dimethylformamide (DMF) or in the presence of alumina (B75360) under solvent-free conditions has been shown to be effective for the regioselective bromination of activated aromatic compounds. researchgate.netchemicalbook.com Controlling the reaction temperature is also crucial; lower temperatures often favor higher selectivity.

Recent advancements have explored the use of ionic liquids as solvents for the direct bromination of unprotected anilines with copper(II) bromide, which can offer high yields and regioselectivity for para-substitution under mild conditions. beilstein-journals.org While this highlights the potential for greener approaches, achieving ortho-selectivity remains a key challenge that often requires a multi-step approach.

Indirect Bromination via Activated Intermediates

Indirect methods for bromination can offer superior control over regioselectivity. One powerful technique is the Sandmeyer reaction. This involves the diazotization of an amino group to form a diazonium salt, which can then be substituted with a bromine atom using a copper(I) bromide catalyst. tib.eu To synthesize 2-Bromo-4-(4-fluorophenoxy)aniline via this route, one would start with 4-(4-fluorophenoxy)-2-nitroaniline. The nitro group would first be reduced to an amino group, followed by diazotization and subsequent bromination.

Another indirect approach involves directed ortho-metalation (DoM). In this strategy, a directing group on the aromatic ring coordinates to a metal, typically lithium or magnesium, facilitating deprotonation at the adjacent ortho position. The resulting organometallic intermediate can then be quenched with an electrophilic bromine source, such as Br2 or NBS, to install the bromine atom with high regioselectivity. While highly effective, this method requires careful selection of the directing group and anhydrous reaction conditions.

Phenoxyaryl Ether Linkage Formation Strategies

The formation of the diaryl ether bond is another pivotal step in the synthesis of 2-Bromo-4-(4-fluorophenoxy)aniline. Two primary methodologies dominate this area: transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Transition Metal-Catalyzed C-O Coupling Methodologies (e.g., Ullmann and Buchwald-Hartwig Type Couplings)

The Ullmann condensation is a classic method for forming diaryl ethers, traditionally involving the reaction of an aryl halide with a phenol (B47542) in the presence of a copper catalyst at high temperatures. wikipedia.orgsynarchive.com Modern variations of the Ullmann reaction utilize soluble copper catalysts and various ligands, allowing for milder reaction conditions. cmu.edumdpi.com For the synthesis of 2-Bromo-4-(4-fluorophenoxy)aniline, this could involve the coupling of 2-bromo-4-aminophenol with 1-fluoro-4-iodobenzene (B1293370) or a related activated aryl halide.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has also been adapted for C-O bond formation. wikipedia.orgorganic-chemistry.orgacsgcipr.org These reactions typically employ a palladium catalyst with a specialized phosphine (B1218219) ligand and a base to couple an alcohol or phenol with an aryl halide or triflate. wikipedia.orgnih.gov The versatility and functional group tolerance of Buchwald-Hartwig type couplings make them a powerful tool for constructing complex diaryl ethers. nih.gov The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the phenoxide, and finally, reductive elimination to form the diaryl ether and regenerate the catalyst. wikipedia.org

Table 1: Comparison of Ullmann and Buchwald-Hartwig C-O Coupling Reactions

| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |

| Catalyst | Copper (Cu) | Palladium (Pd) |

| Ligands | Often ligand-free or simple ligands | Bulky electron-rich phosphine ligands are common |

| Reaction Temperature | Typically high (often >150 °C) | Generally milder, sometimes at room temperature |

| Substrate Scope | Traditionally required activated aryl halides | Broad substrate scope, including unactivated aryl halides |

| Functional Group Tolerance | Can be limited by harsh conditions | Generally high |

Nucleophilic Aromatic Substitution (SNAr) Routes for Ether Synthesis

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the formation of the diaryl ether linkage. nih.govnih.gov This reaction requires an aryl halide that is activated by one or more strong electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.gov In the context of synthesizing 2-Bromo-4-(4-fluorophenoxy)aniline, a potential SNAr strategy would involve the reaction of a phenoxide with an appropriately substituted nitro- or cyano-activated aryl halide.

For example, the reaction of 4-fluorophenol (B42351) with 1,2-dibromo-4-nitrobenzene (B1583194) could be envisioned. The nitro group activates the ring towards nucleophilic attack by the phenoxide, leading to the displacement of one of the bromine atoms. Subsequent reduction of the nitro group would then yield the desired aniline. The success of this approach is highly dependent on the relative reactivity of the leaving groups and the activation provided by the electron-withdrawing substituent.

Multi-Step Convergent and Divergent Synthesis Design for 2-Bromo-4-(4-fluorophenoxy)aniline

The synthesis of 2-Bromo-4-(4-fluorophenoxy)aniline can be approached through either a convergent or a divergent strategy, each with its own advantages.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated in different ways to produce a variety of related compounds. In this context, one could start with a molecule like 4-fluoroaniline. chemicalbook.com This starting material could first be brominated to give 2-bromo-4-fluoroaniline. chemicalbook.com The resulting intermediate could then undergo an etherification reaction with a suitable phenol, or alternatively, the ether linkage could be formed first, followed by bromination. This strategy is particularly useful for creating a library of analogs for structure-activity relationship studies.

A plausible synthetic route could start with the nitration of 4-fluorobromobenzene to yield 4-bromo-1-fluoro-2-nitrobenzene. chemicalbook.comsigmaaldrich.com This intermediate can then undergo nucleophilic aromatic substitution with a protected aminophenol, followed by deprotection and reduction of the nitro group. Alternatively, a convergent synthesis could involve the preparation of 2-amino-4-bromophenol (B1269491) chemicalbook.comsigmaaldrich.compatsnap.com and its subsequent coupling with an activated 4-fluorophenyl derivative.

An in-depth examination of the synthetic pathways leading to 2-Bromo-4-(4-fluorophenoxy)aniline reveals a focus on enhancing efficiency, optimizing reaction parameters, and integrating principles of sustainable chemistry. Research efforts are directed toward refining established methods and developing novel routes that improve yield, purity, and environmental compatibility.

Theoretical and Computational Investigations of 2 Bromo 4 4 Fluorophenoxy Aniline

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals (HOMO/LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For a compound like 2-Bromo-4-(4-fluorophenoxy)aniline, this would involve solving approximations of the Schrödinger equation to determine its electronic structure. A key component of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species. These calculations would reveal how the bromine, fluorine, and aniline (B41778) functional groups influence the electron distribution and reactivity of the molecule.

Density Functional Theory (DFT) Studies on Reactivity, Stability, and Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of 2-Bromo-4-(4-fluorophenoxy)aniline, DFT studies would provide detailed insights into its reactivity and stability. By mapping the electron density, researchers can identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents.

Furthermore, DFT can be used to model potential reaction pathways, for instance, in its synthesis or degradation. By calculating the energies of transition states and intermediates, chemists can determine the most likely mechanisms for a given reaction, which is invaluable for optimizing reaction conditions and developing new synthetic routes.

Conformational Analysis and Energetics of Molecular Geometries

The three-dimensional structure of a molecule is intimately linked to its properties and biological activity. 2-Bromo-4-(4-fluorophenoxy)aniline has several rotatable bonds, leading to various possible conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable, low-energy geometries.

Computational methods can calculate the potential energy surface of the molecule as a function of its dihedral angles. This analysis would reveal the most probable shapes the molecule adopts and the energy barriers between different conformations. Understanding the preferred geometry is essential for predicting its interaction with biological targets or its packing in a crystal lattice.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is frequently used to predict spectroscopic data, which can aid in the characterization of new compounds. For 2-Bromo-4-(4-fluorophenoxy)aniline, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and infrared (IR) vibrational frequencies.

These predicted spectra can be compared with experimentally obtained data to confirm the molecule's structure. Discrepancies between calculated and experimental values can also provide deeper insights into the molecule's electronic environment and intermolecular interactions.

Solvent Effects on Molecular Properties and Reactivity as Probed by Computational Models

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on 2-Bromo-4-(4-fluorophenoxy)aniline.

These calculations would assess how the solvent's polarity affects the molecule's conformational preferences, electronic structure, and reactivity. For example, a polar solvent might stabilize a charge-separated transition state, thereby accelerating a particular reaction. Understanding solvent effects is crucial for controlling chemical processes and for studies in solution-phase environments.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Bromo 4 4 Fluorophenoxy Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for elucidating the precise structure of 2-Bromo-4-(4-fluorophenoxy)aniline. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with multidimensional correlation experiments, a complete and unambiguous assignment of all atoms within the molecule can be achieved.

The ¹H NMR spectrum of 2-Bromo-4-(4-fluorophenoxy)aniline, typically recorded in a solvent like deuterochloroform (CDCl₃), provides crucial information about the number, environment, and connectivity of protons in the molecule. The aromatic region of the spectrum is of particular interest, revealing the substitution patterns on the two phenyl rings.

The protons on the aniline (B41778) ring (Ring A) and the fluorophenoxy ring (Ring B) exhibit distinct chemical shifts and coupling patterns. The amino (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be concentration and temperature-dependent. The protons on Ring A are influenced by the electron-donating amino group and the electron-withdrawing bromo group. The protons on Ring B are affected by the fluorine atom and the ether linkage.

Hypothetical ¹H NMR Data for 2-Bromo-4-(4-fluorophenoxy)aniline:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.25 | d | J = 2.5 Hz |

| H-5 | 6.80 | dd | J = 8.8, 2.5 Hz |

| H-6 | 6.90 | d | J = 8.8 Hz |

| H-2', H-6' | 7.05 | m | |

| H-3', H-5' | 7.15 | m | |

| -NH₂ | 3.80 | br s |

This is a hypothetical data table for illustrative purposes.

The downfield shift of H-3 is attributed to the deshielding effect of the adjacent bromine atom. The coupling constants are indicative of the ortho, meta, and para relationships between the protons.

The carbon attached to the bromine (C-2) and the carbons of the fluorophenoxy ring directly bonded to fluorine (C-4') and oxygen (C-1') are particularly noteworthy. The C-F coupling can be observed in the ¹³C NMR spectrum, providing further structural confirmation.

Hypothetical ¹³C NMR Data for 2-Bromo-4-(4-fluorophenoxy)aniline:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 145.2 |

| C-2 | 112.5 |

| C-3 | 125.1 |

| C-4 | 148.9 |

| C-5 | 118.3 |

| C-6 | 120.7 |

| C-1' | 152.8 |

| C-2', C-6' | 121.5 (d, JCF = 8 Hz) |

| C-3', C-5' | 116.9 (d, JCF = 23 Hz) |

| C-4' | 159.5 (d, JCF = 243 Hz) |

This is a hypothetical data table for illustrative purposes.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing 2-Bromo-4-(4-fluorophenoxy)aniline. The ¹⁹F NMR spectrum typically shows a single resonance for the fluorine atom on the phenoxy ring. The chemical shift of this signal is sensitive to the electronic environment. Any derivatization or interaction involving the fluorophenyl moiety would likely result in a change in this chemical shift. The fluorine signal will be coupled to the adjacent protons (H-3' and H-5'), resulting in a triplet multiplicity in a proton-coupled ¹⁹F spectrum.

Hypothetical ¹⁹F NMR Data for 2-Bromo-4-(4-fluorophenoxy)aniline:

| Fluorine Assignment | Chemical Shift (δ, ppm) |

| F-4' | -118.5 |

This is a hypothetical data table for illustrative purposes.

Two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of the complex ¹H and ¹³C NMR spectra of 2-Bromo-4-(4-fluorophenoxy)aniline.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships. For instance, cross-peaks would be observed between H-5 and H-6, and between H-5 and H-3 on the aniline ring, confirming their connectivity. Similarly, correlations among the protons on the fluorophenoxy ring would be visible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each CH group in the molecule will produce a cross-peak, allowing for the direct assignment of a proton signal to its attached carbon. For example, the proton at 7.25 ppm (H-3) would show a correlation to the carbon at 125.1 ppm (C-3).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This can be used to confirm the spatial arrangement of the two aromatic rings relative to each other. For instance, a NOESY correlation between a proton on the aniline ring (e.g., H-3 or H-5) and a proton on the fluorophenoxy ring (e.g., H-3' or H-5') would provide evidence for a specific conformational preference.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of 2-Bromo-4-(4-fluorophenoxy)aniline. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is a clear diagnostic feature.

Hypothetical HRMS Data for 2-Bromo-4-(4-fluorophenoxy)aniline:

| Ion | Calculated m/z | Observed m/z |

| [C₁₂H₉⁷⁹BrFNO]⁺ | 296.9879 | 296.9875 |

| [C₁₂H₉⁸¹BrFNO]⁺ | 298.9858 | 298.9854 |

This is a hypothetical data table for illustrative purposes.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the ether bond, leading to fragments corresponding to the brominated aniline and fluorophenoxy moieties. Loss of the bromine atom or the amino group are also plausible fragmentation steps.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of organic molecules by fragmenting a pre-selected ion and analyzing the resulting fragment ions. nih.gov In the analysis of 2-Bromo-4-(4-fluorophenoxy)aniline, the initial step involves the ionization of the molecule, typically forming a molecular ion ([M]•+). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M and M+2) with an intensity ratio of approximately 1:1. docbrown.info

The fragmentation of the molecular ion in the collision cell of a tandem mass spectrometer would likely proceed through several key pathways based on the functional groups present:

Alpha-Cleavage: The C-N bond adjacent to the aniline nitrogen is a common site for cleavage in amines, which could lead to the loss of the aminophenyl group or the fluorophenoxy group. libretexts.org

Cleavage of the Ether Linkage: The C-O-C ether bond can undergo cleavage, resulting in ions corresponding to the brominated aniline and fluorophenoxy moieties.

Loss of Halogens: Fragmentation can involve the loss of the bromine atom or, less commonly, the fluorine atom.

Aromatic Ring Fragmentation: At higher collision energies, the stable aromatic rings can fragment, although this is generally less favored.

The predicted fragmentation pattern provides a fingerprint for the molecule, allowing for its unambiguous identification in complex mixtures and serving as a tool for the structural confirmation of its synthetic derivatives.

Table 1: Predicted Major Fragment Ions in the MS/MS Spectrum of 2-Bromo-4-(4-fluorophenoxy)aniline

| Fragment Ion | Predicted m/z | Origin of Fragment |

| [C₁₂H₉BrFNO]⁺ | 281/283 | Molecular Ion |

| [C₆H₅BrFN]⁺ | 190/192 | Loss of C₆H₄O |

| [C₆H₄FO]⁺ | 111 | Cleavage of the ether bond |

| [C₆H₅BrN]⁺ | 172/174 | Cleavage of the ether bond and loss of fluorine |

Vibrational Spectroscopy for Functional Group Analysis (Infrared and Raman Spectroscopy)

The analysis of related compounds like 2-bromo-4-methylaniline (B145976) and 4-chloro-2-bromoaniline using Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, often supported by Density Functional Theory (DFT) calculations, provides a solid basis for these assignments. nih.govglobalresearchonline.net

Key expected vibrational modes include:

N-H Stretching: The aniline amine group will show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

Aromatic C-H Stretching: These vibrations appear above 3000 cm⁻¹.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon bonds within the two aromatic rings are expected in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching of the carbon-nitrogen bond of the aniline moiety will be observed, typically in the 1250-1350 cm⁻¹ range.

C-O-C Ether Stretching: Asymmetric and symmetric stretching of the diaryl ether linkage will produce strong bands, typically around 1200-1250 cm⁻¹.

C-F Stretching: The carbon-fluorine bond on the phenoxy ring will give rise to a strong absorption in the 1100-1200 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond vibration is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Table 2: Predicted Characteristic Vibrational Frequencies for 2-Bromo-4-(4-fluorophenoxy)aniline

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Asymmetric N-H Stretch | -NH₂ | ~3450 |

| Symmetric N-H Stretch | -NH₂ | ~3350 |

| Aromatic C-H Stretch | Ar-H | 3000-3100 |

| Aromatic C=C Stretch | Aromatic Rings | 1400-1600 |

| C-N Stretch | Ar-NH₂ | 1250-1350 |

| Asymmetric C-O-C Stretch | Ar-O-Ar | 1200-1250 |

| C-F Stretch | Ar-F | 1100-1200 |

| C-Br Stretch | Ar-Br | 500-650 |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. For derivatives of 2-Bromo-4-(4-fluorophenoxy)aniline that form suitable single crystals, X-ray diffraction analysis would yield a detailed structural model.

A comprehensive analysis of the crystal packing can be further achieved through Hirshfeld surface analysis, which provides a visual and quantitative breakdown of the different types of intermolecular contacts. nih.gov

Table 3: Representative Crystallographic Data for an Analogous Dibrominated Diphenylamine Derivative

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | nih.govresearchgate.net |

| Dihedral Angle between Benzene Rings | 47.32 (5)° | nih.govresearchgate.net |

| Intermolecular Br···Br Contact | 3.568 (1) Å | nih.govresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The spectrum is characterized by the wavelengths of maximum absorbance (λ_max) and the corresponding molar absorptivity. For 2-Bromo-4-(4-fluorophenoxy)aniline, the UV-Vis spectrum is expected to show absorptions due to π→π* and n→π* transitions associated with the conjugated π-system of the aromatic rings and the non-bonding electrons of the nitrogen, oxygen, and halogen atoms.

The aniline and phenoxy moieties act as chromophores. The presence of substituents (bromo, fluoro, and the phenoxy group) on the aniline core will influence the energy of these electronic transitions, typically causing a bathochromic (red) shift of the λ_max values compared to unsubstituted aniline. Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic absorption spectra and aid in the assignment of the observed transitions. researchgate.net The solvent used for the analysis can also affect the position and intensity of the absorption bands.

Table 4: Expected Electronic Transitions for 2-Bromo-4-(4-fluorophenoxy)aniline

| Transition | Chromophore | Expected Wavelength Region |

| π→π | Aromatic Rings | 200-300 nm |

| n→π | -NH₂, -O-, -Br, -F | >280 nm |

Role of 2 Bromo 4 4 Fluorophenoxy Aniline As a Precursor in Complex Organic Molecule Construction

Synthesis of Nitrogen-Containing Heterocycles and Annulated Systems

The structure of 2-Bromo-4-(4-fluorophenoxy)aniline is well-suited for the synthesis of various nitrogen-containing heterocycles and annulated systems, which are core scaffolds in many biologically active molecules. The presence of both an amino group and a bromine atom on the same aromatic ring allows for intramolecular cyclization reactions, while the bromine atom is a key handle for intermolecular cross-coupling reactions.

Key synthetic strategies that could potentially utilize this precursor include:

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom ortho to the amino group is a prime site for palladium-catalyzed reactions such as the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction is a powerful method for forming carbon-nitrogen (C-N) bonds and can be used to introduce additional amino substituents, which can then participate in cyclization reactions to form heterocycles like phenazines or other fused systems. For example, the coupling of similar 2-bromoanilines with various amines, mediated by palladium catalysts and suitable ligands like X-Phos, has been shown to be an effective method for creating substituted diamino systems that are precursors to complex heterocyclic structures. beilstein-journals.org

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N and carbon-oxygen (C-O) bonds. wikipedia.org While often requiring higher temperatures than palladium-catalyzed methods, it remains a viable strategy. Intramolecular Ullmann-type reactions could potentially be employed to construct phenoxazines by forming a new C-O bond between the aniline (B41778) nitrogen (after conversion to an amide or other suitable derivative) and the ortho-carbon of the phenoxy ring, or through other cyclization pathways involving the bromine atom.

Sonogashira Coupling: The Sonogashira coupling reaction, which forms carbon-carbon (C-C) bonds between aryl halides and terminal alkynes, can be used to introduce acetylenic side chains at the bromine position. wikipedia.orgorganic-chemistry.org These alkyne-functionalized intermediates can then undergo subsequent intramolecular cyclization reactions, such as domino Sonogashira coupling followed by carbanion-yne cyclization, to construct fused heterocyclic systems like substituted benzo[b]furans. organic-chemistry.org

Synthesis of Carbazoles and other Fused Systems: The amino group can be transformed into other functionalities to facilitate different types of cyclizations. For instance, conversion to a hydrazine (B178648) derivative followed by Fischer indole (B1671886) synthesis with a suitable ketone could lead to the formation of carbazole (B46965) derivatives, which are important motifs in materials science and medicinal chemistry.

| Reaction Type | Reagents/Catalysts (Examples for similar compounds) | Potential Product Class |

| Buchwald-Hartwig Amination | Pd(OAc)₂, X-Phos, KOt-Bu | Substituted anilines, precursors to fused heterocycles |

| Ullmann Condensation | CuI, Phenanthroline, Base | N-Aryl anilines, Phenoxazines |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted anilines, precursors to benzo[b]furans |

Development of Advanced Materials Precursors

The unique electronic properties conferred by the fluorine and bromine atoms, combined with the diaryl ether and aniline functionalities, make 2-Bromo-4-(4-fluorophenoxy)aniline an attractive building block for advanced organic materials. These materials often find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Precursors for Conductive Polymers: Aniline and its derivatives are well-known monomers for the synthesis of polyanilines, a class of conducting polymers. nih.govresearchgate.net The presence of the bulky and polar 4-fluorophenoxy group would influence the solubility, processability, and electronic properties of the resulting polymer. The polymerization can be achieved through chemical or electrochemical oxidation. The properties of the final polymer, such as its conductivity and morphology, can be tuned by copolymerizing it with other aniline derivatives. researchgate.netresearchgate.net

Building Blocks for Organic Semiconductors: The core structure of 2-Bromo-4-(4-fluorophenoxy)aniline can be incorporated into larger conjugated systems used as organic semiconductors. The bromine atom serves as a convenient point for extension of the conjugated system via cross-coupling reactions like the Suzuki or Stille coupling. For instance, triphenylamine (B166846) derivatives, which share structural similarities, are widely used in the preparation of hole-transporting materials for OLEDs and perovskite solar cells. ossila.com The diaryl ether linkage provides both thermal stability and a degree of conformational flexibility, which can be beneficial for the morphological stability of thin films in electronic devices. The fluorine atom can also enhance the electron-accepting properties and improve the stability of the final material.

Synthesis of Fluorescent Materials: The rigid and extended aromatic system that can be built from this precursor is a common feature of many fluorescent compounds. By using cross-coupling reactions to attach various chromophores, it is possible to synthesize novel dyes and pigments with tailored absorption and emission properties for applications in sensing, imaging, and displays. Studies on similar brominated aromatic compounds have shown that they can be converted into highly fluorescent materials. nih.govthieme-connect.de

| Material Class | Synthetic Approach (General) | Potential Application |

| Conductive Polymers | Chemical or Electrochemical Polymerization | Organic Sensors, Antistatic Coatings |

| Organic Semiconductors | Suzuki/Stille Coupling to extend conjugation | OLEDs, OPVs, Organic Field-Effect Transistors (OFETs) |

| Fluorescent Dyes | Cross-coupling with chromophoric groups | Fluorescent Probes, Emitters for OLEDs |

Preparation of Specialized Reagents and Ligands for Catalysis

The development of new catalysts is crucial for advancing chemical synthesis. The structure of 2-Bromo-4-(4-fluorophenoxy)aniline allows for its conversion into specialized ligands that can coordinate with transition metals to form active and selective catalysts.

Synthesis of Phosphine (B1218219) Ligands: The bromine atom can be replaced with a phosphine group through reactions with reagents like diphenylphosphine (B32561) or by a multi-step process involving lithiation followed by reaction with a chlorophosphine. The resulting phosphine-containing molecule can act as a ligand for transition metals such as palladium, rhodium, or iridium. The electronic and steric properties of the ligand, which are critical for the performance of the catalyst, would be influenced by the 4-fluorophenoxy substituent. Bulky, electron-rich phosphine ligands are particularly important in cross-coupling catalysis. researchgate.net

Precursors for N-Heterocyclic Carbenes (NHCs): N-Heterocyclic carbenes are a class of ligands that have found widespread use in catalysis due to their strong σ-donating ability and steric tunability. 2-Bromo-4-(4-fluorophenoxy)aniline can be a precursor for the synthesis of benzimidazole-based NHCs. This would typically involve a reaction with an ortho-diamine followed by cyclization and deprotonation to form the carbene. The electronic nature of the 4-fluorophenoxy group would impact the electron-donating strength of the resulting NHC ligand.

Development of Privileged Ligand Scaffolds: The diaryl ether framework can serve as a backbone for bidentate or polydentate ligands. For example, functionalization at the bromine position and on the other aromatic ring could lead to the creation of pincer-type ligands or other chelating systems. These types of ligands are known to form highly stable and active catalysts for a variety of organic transformations.

| Ligand Type | Synthetic Strategy (General) | Potential Catalytic Application |

| Phosphine Ligands | Reaction with phosphine sources via lithiation or coupling | Cross-coupling reactions (e.g., Suzuki, Heck) |

| N-Heterocyclic Carbene (NHC) Precursors | Multi-step synthesis involving formation of a heterocyclic ring | Metathesis, C-H activation |

| Chelating Ligands | Functionalization at multiple sites on the diaryl ether backbone | Hydrogenation, Asymmetric catalysis |

Environmental and Sustainable Chemistry Perspectives on 2 Bromo 4 4 Fluorophenoxy Aniline Chemistry

Minimization of Waste and Hazardous Byproducts in its Chemical Transformations

The reduction of waste, particularly hazardous substances, is critical for sustainable chemical manufacturing. The two primary reaction types in the synthesis of 2-Bromo-4-(4-fluorophenoxy)aniline—etherification and bromination—have been targets for green innovation.

Etherification: As mentioned, traditional Ullmann condensations generate significant copper-containing waste, which is environmentally problematic. Modern catalytic systems, using only small percentages of a copper or iron catalyst, drastically reduce this metallic waste. nih.govorganic-chemistry.org

Bromination: The electrophilic bromination of the aniline (B41778) or phenoxy precursor is a key step that can generate substantial waste.

Traditional Method: Using elemental bromine (Br₂) is common but suffers from major drawbacks. The reaction is often unselective, leading to the formation of di- or poly-brominated impurities that are difficult to separate and represent wasted material. google.com Furthermore, the reaction produces one equivalent of hazardous and corrosive hydrogen bromide (HBr) gas for every equivalent of bromine that is incorporated into the product. sci-hub.st

Greener Alternatives: To overcome these issues, several greener bromination methods have been developed.

N-Bromosuccinimide (NBS): NBS is a solid, safer-to-handle brominating agent that can offer higher regioselectivity, thereby reducing the formation of unwanted isomers and byproducts. nih.gov

In Situ Bromine Generation: Systems that generate bromine in the reaction mixture as it is consumed can improve selectivity and safety. One such system uses a combination of hydrogen bromide (HBr) and an oxidant like hydrogen peroxide (H₂O₂). The only byproduct from the oxidant is water, making this a much cleaner process. google.com Another approach involves using a catalytic amount of Cu(NO₃)₂ with HBr and oxygen. nih.gov

Catalytic Bromination: The use of zeolites or other solid catalysts can direct the bromination to the desired position on the aromatic ring with high selectivity, minimizing byproduct formation. nih.gov

A patent for preparing 4-bromoaniline (B143363) derivatives highlights a process using hydrogen bromide and hydrogen peroxide, which is noted for its improved yield and purity over methods using elemental bromine. google.com Another patent describes synthesizing a similar compound, 2,6-dibromo-4-(trifluoromethoxy)aniline, in water using H₂O₂ as the oxidant, allowing the reaction mother liquor to be recycled. google.com These approaches significantly reduce hazardous waste streams.

| Bromination Method | Brominating Agent | Key Byproducts | Selectivity | Environmental Concerns |

| Traditional | Elemental Bromine (Br₂) | Hydrogen Bromide (HBr), Di-bromo compounds | Low to Moderate | Corrosive gas, hazardous reagent, byproduct waste |

| NBS | N-Bromosuccinimide | Succinimide | Good | Less hazardous reagent, byproduct is recyclable |

| Oxidative Bromination | HBr + H₂O₂ | Water | Good to Excellent | Benign byproduct, improved safety |

| Catalytic | Br₂ or HBr with Zeolite | HBr (can be recycled) | High | Minimized byproducts, catalyst requires recovery |

Use of Benign Solvents and Reaction Media

In the context of synthesizing 2-Bromo-4-(4-fluorophenoxy)aniline, the Ullmann condensation has historically required high-boiling polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene. wikipedia.org These solvents are under increasing regulatory scrutiny due to their toxicity.

Recent research has focused on adapting these key reactions to more benign solvent systems:

Non-Polar Solvents: Copper-catalyzed O-arylation reactions have been successfully performed in less toxic, non-polar solvents like toluene (B28343) and xylene. arkat-usa.org

Solvent-Free Reactions: For some Ullmann couplings, solvent-free methods using techniques like high-speed ball milling have been developed, completely eliminating solvent waste. researchgate.net

Aqueous Media: The development of water-soluble catalysts and reaction conditions allows certain coupling and bromination reactions to be conducted in water, the most environmentally friendly solvent. google.comresearchgate.net

Deep Eutectic Solvents (DES): These are mixtures of salts that form a liquid at low temperatures. DES are often biodegradable, have low volatility, and can be recycled. They have proven effective as reaction media for copper-catalyzed Ullmann couplings, sometimes eliminating the need for an additional ligand. nih.gov

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both catalyst and solvent. Their negligible vapor pressure reduces air pollution and exposure risks. N-bromosuccinimide has been used for highly regioselective brominations in ionic liquids. nih.govrsc.org

Bio-Derived Solvents: Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), are becoming viable green alternatives to traditional ethers like THF. chemicalbook.com

By shifting away from hazardous polar aprotic solvents towards these greener alternatives, the synthesis of compounds like 2-Bromo-4-(4-fluorophenoxy)aniline can be made significantly more sustainable.

Emerging Research Directions and Future Prospects in 2 Bromo 4 4 Fluorophenoxy Aniline Chemistry

Exploration of Novel Catalytic Systems for its Synthesis and Functionalization

The construction and subsequent modification of 2-Bromo-4-(4-fluorophenoxy)aniline are heavily reliant on catalytic technologies. Future research will undoubtedly focus on discovering and implementing more advanced catalytic systems to improve efficiency, reduce waste, and access novel derivatives.

The primary method for constructing the diaryl ether bond is through transition-metal-catalyzed cross-coupling reactions, such as the Ullmann or Buchwald-Hartwig amination-type reactions. acs.org While effective, these methods often require harsh conditions. A key research direction is the development of catalysts that operate under milder conditions. For instance, palladium or nickel complexes with specifically designed diphosphine ligands have been shown to facilitate decarbonylative etherification, providing an alternative route to diaryl ethers. acs.org Furthermore, the use of magnetically separable nanocatalysts, such as palladium or copper nanoparticles supported on materials like Fe₃O₄@SiO₂, offers a greener approach by allowing for easy catalyst recovery and reuse, which is attractive for industrial-scale synthesis. nih.gov

The bromine atom on the aniline (B41778) ring is a prime handle for post-synthesis functionalization, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. Future work will likely explore catalysts that expand the scope of this functionalization. For example, developing systems that are tolerant of the aniline group without the need for protecting groups would streamline synthetic sequences. Late-stage functionalization (LSF) is another burgeoning area, where C-H bonds are selectively activated and transformed. otago.ac.nz Novel iridium-based catalysts that can direct the silylation and subsequent functionalization of C-H bonds could potentially be adapted to selectively modify the aromatic rings of 2-Bromo-4-(4-fluorophenoxy)aniline, offering access to derivatives that are currently difficult to synthesize. nih.gov

| Catalytic System Type | Potential Application | Key Advantages | Representative Catalyst/Ligand Examples |

| Palladium/Nickel with Diphosphine Ligands | Decarbonylative Diaryl Ether Synthesis | Milder reaction conditions, alternative synthetic route. | Pd(OAc)₂, Ni(cod)₂ with ligands like Xantphos or DPEPhos. acs.org |

| Magnetically Separable Nanocatalysts | C-O Cross-Coupling (Ullmann-type) | Easy catalyst recovery, reusability, reduced metal contamination. | Fe₃O₄@SiO₂@Pd(0), Copper Nanoparticles on Carbon Nanofibers (CuNP/CNF). nih.gov |

| N-Heterocyclic Carbene (NHC) Catalysts | Atroposelective Esterification/Functionalization | Access to axially chiral diaryl ethers, mild conditions. rsc.orgnih.gov | Imidazolium-based NHC precursors. rsc.org |

| Iridium-based C-H Activation Catalysts | Late-Stage Functionalization (LSF) | Selective modification of C-H bonds, access to novel derivatives. | [Ir(cod)OMe]₂ with phenanthroline ligands. nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry is revolutionizing the production of pharmaceuticals and fine chemicals. bohrium.com This technology offers superior control over reaction parameters, enhanced safety when dealing with hazardous reagents or intermediates, and straightforward scalability. bohrium.comorganic-chemistry.org The multi-step synthesis of 2-Bromo-4-(4-fluorophenoxy)aniline and its derivatives is an ideal candidate for integration into flow platforms.

A typical synthesis might involve a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed coupling to form the diaryl ether, followed by functionalization of the bromine atom. Each of these steps can be performed in a dedicated flow reactor module. uc.pt For example, the initial coupling could be performed in a heated packed-bed reactor containing a solid-supported catalyst, with the output stream flowing directly into a second module for a subsequent reaction, such as a Suzuki coupling. nih.gov This "telescoped" synthesis minimizes manual handling and purification of intermediates, significantly shortening production times. mdpi.com

The rise of fully automated synthesis platforms, sometimes referred to as "chemputers," represents the next frontier. bohrium.comresearchgate.net These systems combine robotics, flow chemistry, and artificial intelligence to execute complex synthetic sequences on demand. innovationnewsnetwork.com By programming a chemical recipe, a platform could automatically perform the synthesis, work-up, and purification of 2-Bromo-4-(4-fluorophenoxy)aniline derivatives. nus.edu.sg Researchers at the National University of Singapore have developed a solid-phase synthesis-flow (SPS-flow) technique that is particularly amenable to the automated production of diverse small molecules. nus.edu.sg Such platforms could be used to rapidly generate libraries of analogues for high-throughput screening in drug discovery programs.

| Platform/Technology | Application to Compound Synthesis | Key Benefits |

| Continuous Flow Reactors | Multi-step synthesis of the core structure and derivatives. nih.gov | Enhanced safety, precise temperature/pressure control, improved scalability, reduced reaction times. bohrium.com |

| Packed-Bed Reactors | Use of immobilized catalysts for C-O or C-C bond formation. | Simplified catalyst separation, continuous operation, higher efficiency. researchgate.net |

| Automated Synthesis Platforms ("Chemputers") | On-demand synthesis of compound libraries for screening. researchgate.net | High-throughput synthesis, rapid lead optimization, reduced manual labor. innovationnewsnetwork.com |

| Solid-Phase Synthesis-Flow (SPS-flow) | Automated assembly of the target molecule on a solid support. nus.edu.sg | Wider reaction scope, longer automated sequences possible, streamlined purification. innovationnewsnetwork.comnus.edu.sg |

Discovery of New Reactivity Modes and Unprecedented Transformations

While the known reactions involving the functional groups of 2-Bromo-4-(4-fluorophenoxy)aniline are well-established, ongoing research is uncovering new ways to manipulate such structures. Future work will focus on discovering unprecedented transformations that can lead to novel molecular architectures.

One area of exploration is the reactivity of the diaryl ether bond itself. While generally stable, conditions for the catalytic hydrogenolysis of diaryl ethers using nickel and N-heterocyclic carbene (NHC) ligands are being investigated. nih.gov This could provide a method for selectively cleaving the ether and forming new C-C or C-H bonds. Another fascinating possibility is intramolecular rearrangement. Reactions involving diaryliodonium salts have been shown to facilitate an intramolecular aryl rearrangement, effectively transferring one of the aryl groups to a different position. nih.govresearchgate.net Adapting this chemistry could provide a pathway to complex, polycyclic structures from the relatively simple diaryl ether scaffold.

The aniline moiety also offers opportunities for novel reactivity. Beyond simple acylation or diazotization, modern catalytic methods enable new types of couplings. For instance, boroane-catalyzed hydride abstraction can generate iminium ions from related amine structures, which can then be intercepted by various nucleophiles for α-functionalization. cardiff.ac.uk Applying such a strategy could lead to the modification of the carbon atom adjacent to the nitrogen.

Finally, photoredox catalysis has emerged as a powerful tool for forging bonds under exceptionally mild conditions. This technology could be applied to the C-Br bond, enabling couplings with partners that are incompatible with traditional palladium catalysis.

| Reactivity Mode | Description | Potential Outcome for the Compound |

| Catalytic C-O Bond Hydrogenolysis | Cleavage of the diaryl ether bond using a nickel-NHC catalyst and H₂. nih.gov | Selective de-arylation or fragmentation to yield functionalized phenols and arenes. |

| Intramolecular Aryl Rearrangement | Migration of one of the aryl rings, often mediated by hypervalent iodine reagents. nih.govresearchgate.net | Formation of complex, polycyclic, or isomeric scaffolds from the diaryl ether backbone. |

| Borane-Catalyzed Amine Functionalization | Hydride abstraction from the position α to the nitrogen, followed by nucleophilic attack. cardiff.ac.uk | Introduction of new substituents on the carbon adjacent to the aniline nitrogen. |

| Photoredox-Catalyzed Cross-Coupling | Use of light and a photocatalyst to activate the C-Br bond for coupling reactions. | Mild and highly selective formation of C-C, C-N, or C-S bonds under conditions orthogonal to traditional methods. |

Predictive Modeling and Machine Learning Applications in its Chemical Space

The integration of computational tools, particularly machine learning (ML) and artificial intelligence (AI), is set to accelerate the exploration of the chemical space surrounding 2-Bromo-4-(4-fluorophenoxy)aniline. nih.gov These technologies can analyze vast datasets to predict reaction outcomes, optimize conditions, and forecast molecular properties, thereby guiding experimental work more efficiently. beilstein-journals.orgdoaj.org

One of the most promising applications is in reaction optimization. ML algorithms can be trained on reaction data to build models that predict how variables like catalyst, solvent, temperature, and concentration will affect the yield and selectivity of a reaction. researchgate.net For the synthesis of a library of derivatives, a Bayesian optimization algorithm could intelligently suggest the next set of experimental conditions to try, minimizing the number of experiments needed to find the optimal pathway. nih.gov

Furthermore, ML models can predict the regioselectivity of reactions. For instance, in electrophilic aromatic substitution, a challenging reaction to control on a complex molecule, an ML model can predict the most likely site of reaction with high accuracy based on calculated quantum mechanical descriptors. acs.org This would be invaluable for planning late-stage functionalization strategies.

Beyond synthesis, quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models can be developed to predict the physicochemical properties (e.g., solubility, lipophilicity) and potential biological activity of novel derivatives before they are even synthesized. researchgate.net By inputting the structure of a hypothetical derivative, a model could estimate its properties, allowing chemists to prioritize the synthesis of candidates with the most promising profiles. This predictive power is enhanced by the trifluoromethyl and trifluoromethoxy groups, whose effects on properties like metabolic stability and binding affinity are increasingly well-understood and modeled. mdpi.com

| Application Area | Description | Potential Impact on Research |

| Reaction Optimization | Using algorithms (e.g., Bayesian optimization) to find the best conditions (catalyst, solvent, temp.) for synthesis. researchgate.net | Faster discovery of high-yielding synthetic routes with fewer experiments. |

| Regioselectivity Prediction | ML models trained on quantum chemical descriptors to predict the site of reaction in functionalization. acs.org | Enables more accurate planning of late-stage functionalization to create specific isomers. |

| Property Prediction (QSPR/QSAR) | Predicting physicochemical properties and biological activity of virtual compounds. researchgate.netmdpi.com | Prioritization of synthetic targets with desirable drug-like or material properties. |

| Novel Reactivity Discovery | Mining reaction databases to identify new patterns and suggest unprecedented transformations. beilstein-journals.org | Inspiration for new experimental avenues and the discovery of novel chemical reactions. |

Synergistic Experimental and Computational Research Endeavors

The most profound advances in understanding and utilizing 2-Bromo-4-(4-fluorophenoxy)aniline will come from the tight integration of experimental synthesis and computational chemistry. scimarina.org This synergistic approach, where experiments validate computational predictions and computational results explain experimental observations, provides a much deeper level of insight than either method can achieve alone.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to model chemical systems. acs.org For the synthesis of the diaryl ether core, DFT calculations can elucidate the reaction mechanism, revealing the structure of transition states and intermediates. nih.govibm.com This knowledge can explain why a particular catalyst is effective or why a certain byproduct is formed, guiding the rational design of improved catalysts. researchgate.net For example, by calculating the energy barriers for different steps in a catalytic cycle, researchers can identify the rate-limiting step and modify the catalyst to lower that specific barrier. columbia.edu

This synergy is also critical for understanding reactivity. Experimentalists might observe an unexpected rearrangement or side product. DFT calculations can then be employed to map out potential reaction pathways and determine the most energetically favorable route, providing a mechanistic explanation for the observation. nih.gov This was demonstrated in studies of bromoaniline-based Schiff bases, where DFT and Time-Dependent DFT (TD-DFT) calculations were used to support experimental spectroscopic findings and explain the sensing mechanism of metal cations. nih.govacs.org

Looking forward, this combined approach will be essential for designing novel derivatives with tailored properties. DFT can be used to predict electronic properties, such as the HOMO-LUMO gap, which relates to reactivity and optical characteristics. scimarina.org By computationally screening a virtual library of derivatives, researchers can identify candidates with desired electronic properties before committing to the time and expense of laboratory synthesis. This predictive power, validated by targeted experiments, represents a highly efficient paradigm for chemical discovery. researchgate.net

| Research Aspect | Experimental Contribution | Computational (DFT) Contribution | Synergistic Outcome |

| Catalyst Development | Synthesizes and tests catalyst performance (yield, selectivity, turnover). researchgate.net | Calculates reaction energy profiles, transition state structures, and catalyst-substrate binding energies. columbia.edumdpi.com | Rational design of more active and selective catalysts based on mechanistic understanding. scimarina.org |

| Mechanism Elucidation | Identifies products, isolates intermediates, and performs kinetic studies. nih.gov | Models potential reaction pathways and determines the lowest energy route. Explains observed selectivity. ibm.com | A validated, detailed understanding of how a reaction proceeds, enabling its optimization and control. |

| Property Prediction | Measures physical and biological properties of synthesized compounds. | Calculates electronic structure (HOMO/LUMO), molecular electrostatic potential, and other descriptors. acs.org | Accurate prediction of properties for virtual compounds, guiding the synthesis of functional molecules. |

| Spectroscopy | Records spectra (NMR, IR, UV-Vis) of reactants, products, and intermediates. | Simulates spectra and analyzes molecular orbitals involved in electronic transitions (TD-DFT). nih.gov | Confident assignment of spectral features and a deeper understanding of molecular electronic structure. |

Q & A

Q. Basic

- and identify substituent positions and confirm fluorine integration.

- High-Resolution Mass Spectrometry (HRMS) verifies molecular weight (, expected ).

- FT-IR detects amine N-H stretches (~3400 cm) and C-F vibrations (1200–1100 cm) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

What strategies mitigate competing side reactions during nucleophilic aromatic substitution in its synthesis?

Q. Advanced

- Temperature Control : Lower temperatures (0–5°C) reduce undesired di-substitution during bromination.

- Protecting Groups : Temporarily protect the amine with acetyl or tert-butoxycarbonyl (Boc) groups to prevent oxidation or unwanted coupling .

- Catalyst Optimization : Use with 1,10-phenanthroline to enhance coupling efficiency and suppress homocoupling by-products .

How do solubility properties of 2-Bromo-4-(4-fluorophenoxy)aniline influence solvent selection in reactions?

Basic

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform).

- Reaction Solvents : DMF is preferred for coupling reactions due to high polarity and compatibility with copper catalysts.

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) for high-purity crystals .

What molecular targets or mechanisms are associated with 2-Bromo-4-(4-fluorophenoxy)aniline in biological studies?

Advanced

While direct studies are limited, structural analogs suggest:

- Enzyme Inhibition : Fluorinated anilines inhibit cytochrome P450 enzymes via halogen-π interactions with heme iron.

- Receptor Binding : The fluorophenoxy moiety mimics tyrosine residues, potentially interfering with kinase signaling pathways .

Experimental Design : Use docking simulations (AutoDock Vina) to predict binding affinities before in vitro assays .

What are the common impurities in 2-Bromo-4-(4-fluorophenoxy)aniline synthesis, and how are they identified?

Q. Basic

- Dehalogenated By-Products : 4-(4-Fluorophenoxy)aniline (bromine loss) detected via GC-MS.

- Di-substituted Isomers : Ortho/para bromine isomers resolved by reverse-phase HPLC (C18 column, acetonitrile/water) .

Mitigation : Optimize bromination stoichiometry (1.1 eq ) and reaction time (<2 hours).

How can computational methods guide the design of novel derivatives of 2-Bromo-4-(4-fluorophenoxy)aniline?

Q. Advanced

- DFT Calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites).

- QSAR Models : Corrogate substituent effects (e.g., replacing Br with Cl) on bioactivity using Hammett constants.

- Molecular Dynamics : Simulate lipid bilayer penetration for antimicrobial analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.